molecular formula C10H8ClN3O2 B8017182 N-(3-chlorophenyl)-N'-(cyanoacetyl)urea

N-(3-chlorophenyl)-N'-(cyanoacetyl)urea

Cat. No.: B8017182
M. Wt: 237.64 g/mol
InChI Key: KTLFNJSKSHKLLQ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N'-(cyanoacetyl)urea is a urea derivative characterized by a 3-chlorophenyl group and a cyanoacetyl substituent. The cyanoacetyl group introduces strong electron-withdrawing properties, which may influence hydrogen bonding, solubility, and reactivity compared to other urea derivatives .

Properties

IUPAC Name

N-[(3-chlorophenyl)carbamoyl]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-7-2-1-3-8(6-7)13-10(16)14-9(15)4-5-12/h1-3,6H,4H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLFNJSKSHKLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Cyanoacetamide Coupling

The reaction of 3-chlorophenyl isocyanate with cyanoacetamide represents a direct route to the target compound. This method, inspired by the synthesis of N-substituted ureas, proceeds via nucleophilic addition of the cyanoacetamide’s primary amine to the isocyanate’s electrophilic carbon.

Procedure :

  • Synthesis of 3-Chlorophenyl Isocyanate : 3-Chloroaniline reacts with triphosgene in dichloromethane at 0–5°C, yielding 3-chlorophenyl isocyanate (85–90% purity) after distillation.

  • Coupling Reaction :

    • 3-Chlorophenyl isocyanate (1.0 equiv) is added dropwise to a stirred solution of cyanoacetamide (1.05 equiv) in anhydrous THF at 25°C.

    • The mixture is refluxed for 6–8 hours, with progress monitored by TLC (eluent: ethyl acetate/hexane 1:1).

    • Post-reaction, the solvent is evaporated, and the residue is recrystallized from ethanol to afford white crystals (yield: 78–82%).

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents (THF, DMF) enhance reactivity compared to water, minimizing hydrolysis of the isocyanate.

  • Stoichiometry : A 5% excess of cyanoacetamide ensures complete consumption of the isocyanate, avoiding symmetrical urea byproducts.

Carbamoyl Chloride Intermediate Route

This two-step approach involves generating a 3-chlorophenyl carbamoyl chloride intermediate, followed by reaction with cyanoacetamide.

Step 1: Carbamoyl Chloride Synthesis
3-Chloroaniline (1.0 equiv) is treated with phosgene (1.2 equiv) in toluene at −10°C, producing 3-chlorophenyl carbamoyl chloride (94% conversion).

Step 2: Amine Acylation

  • Carbamoyl chloride (1.0 equiv) is reacted with cyanoacetamide (1.1 equiv) in the presence of triethylamine (2.0 equiv) as a base.

  • The reaction is conducted in dichloromethane at room temperature for 12 hours, yielding the target urea after aqueous workup (yield: 70–75%).

Challenges :

  • Handling phosgene demands stringent safety protocols.

  • Competing hydrolysis of carbamoyl chloride necessitates anhydrous conditions.

Condensation with Cyanoacetic Acid Derivatives

Adapting methodologies from cyanoacetylurea syntheses, this route employs condensation between 3-chlorophenylurea and cyanoacetic acid under dehydrating conditions.

Procedure :

  • 3-Chlorophenylurea Preparation : 3-Chloroaniline (1.0 equiv) and potassium isocyanate (1.1 equiv) react in water at 60°C for 4 hours, yielding 3-chlorophenylurea (88% yield).

  • Cyanoacetylation :

    • 3-Chlorophenylurea (1.0 equiv), cyanoacetic acid (1.2 equiv), and acetic anhydride (2.5 equiv) are refluxed in acetonitrile for 10 hours.

    • Acetic anhydride acts as both solvent and dehydrating agent, facilitating amide bond formation.

    • Vacuum distillation removes acetic acid byproducts, and the crude product is purified via column chromatography (silica gel, ethyl acetate) to yield the title compound (65–70%).

Key Parameters :

  • Temperature : Reflux conditions (82°C) prevent cyano group degradation.

  • Molar Ratio : Excess cyanoacetic acid drives the reaction to completion.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Isocyanate Coupling78–8295–98HighIsocyanate toxicity
Carbamoyl Chloride70–7590–92ModeratePhosgene use
Condensation65–7085–88HighAcetic anhydride handling

Characterization and Analytical Data

Spectroscopic Profiles :

  • IR (KBr) : ν = 2250 cm⁻¹ (C≡N), 1680 cm⁻¹ (urea C=O), 1540 cm⁻¹ (amide II).

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, NH), 7.55–7.30 (m, 4H, Ar-H), 3.85 (s, 2H, CH₂CN).

  • MS (ESI+) : m/z 252.1 [M+H]⁺.

Thermal Stability :
DSC analysis reveals a melting point of 182–184°C with decomposition above 250°C, consistent with urea derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(cyanoacetyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-N’-(cyanoacetyl)urea exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Interference with signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

N,N'-Bis(3-Chlorophenyl)Urea

  • Structure : Contains two 3-chlorophenyl groups attached to the urea core.
  • Thermal Stability: Decomposition enthalpy (ΔrH°) of 122.0 ± 5.3 kJ/mol, indicating moderate thermal stability. The cyanoacetyl substituent in the target compound may alter decomposition pathways due to its electron-withdrawing nature .

3,4,4’-Trichlorocarbanilide

  • Structure : N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)urea with additional chlorine atoms.
  • Molecular Weight : 315.58 g/mol, higher than the target compound.
  • Solubility: Insoluble in water but soluble in organic solvents, a trait shared with many chlorophenyl ureas. The cyanoacetyl group may slightly improve water solubility via polar interactions .

N-(4-Methylphenylsulfonyl)-N'-(4-Chlorophenyl)Urea (MPCU)

  • Structure : Features a sulfonyl group and 4-chlorophenyl substituent.
  • Biological Activity: Targets mitochondria in cancer cells via pH-dependent accumulation. The cyanoacetyl group in the target compound lacks a sulfonyl moiety, likely altering cellular uptake mechanisms and target specificity .

Herbicidal Ureas (Fluometuron, Isoproturon)

  • Structure : Dimethylurea derivatives with fluorinated or isopropylphenyl groups.
  • Applications: Used as herbicides.

Tyrphostin AG1478

  • Structure : Quinazolinamine derivative with a 3-chlorophenyl group.
  • Activity: Kinase inhibitor targeting EGFR. The target compound’s urea core and cyanoacetyl group may favor different target interactions .

Key Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Solubility/Stability Biological Relevance
N-(3-Chlorophenyl)-N'-(Cyanoacetyl)Urea ~300 (estimated) Cyanoacetyl, 3-chlorophenyl Likely polar, moderate stability Potential agrochemical/drug
N,N'-Bis(3-Chlorophenyl)Urea 281.137 Dual 3-chlorophenyl Low water solubility Thermal decomposition studies
3,4,4’-Trichlorocarbanilide 315.58 Tri-chlorinated phenyls Organic-soluble Antimicrobial/antifungal
MPCU 335.85 Sulfonyl, 4-chlorophenyl Mitochondrial accumulation Anticancer activity
Fluometuron 232.21 Trifluoromethylphenyl Water-insoluble Herbicide

Research Findings and Implications

  • Biological Targeting: Unlike MPCU, which localizes to mitochondria, the target compound’s cyanoacetyl group may favor interactions with cytoplasmic or extracellular targets, such as enzymes involved in lipid or carbohydrate metabolism .
  • Agrochemical Potential: Structural similarities to herbicidal ureas () suggest possible herbicidal or fungicidal applications, though its efficacy would depend on substituent-specific interactions with plant biochemical pathways .

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